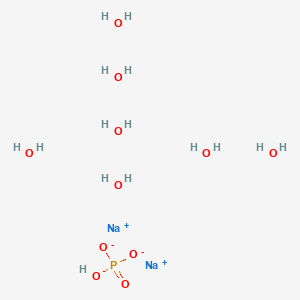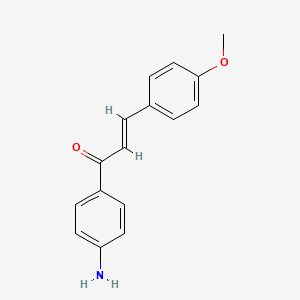
Óxido de (fenil)octylfosfina
Descripción general
Descripción
Octyl(phenyl)phosphine oxide is a type of phosphine oxide . Phosphine oxides are an important class of organic compounds with well-recognized academic and industrial usage as ligands, organocatalysts, extractants, etc . The octyl(phenyl)phosphine oxide is used in the extraction of metal nitrates .
Chemical Reactions Analysis
Phosphine oxides, including octyl(phenyl)phosphine oxide, are involved in various chemical reactions. For instance, metal nitrates solvated by octyl(phenyl)phosphine oxides exhibit a limited solubility in many alkane diluents .Physical And Chemical Properties Analysis
The thermal stability of neat octyl(phenyl)phosphine oxide has been studied. It was found to be thermally stable up to 633 K and exhibited an exothermic decomposition later .Aplicaciones Científicas De Investigación
Características de descomposición térmica
El óxido de (fenil)octylfosfina (OΦD[IB]CMPO) se ha estudiado por sus características de descomposición térmica . Se ha estudiado la estabilidad térmica del OΦD[IB]CMPO puro y la composición del solvente TRUEX (0.2M OΦD[IB]CMPO-1.2M tri n-butilfosfato-en n-dodecano) en presencia y ausencia de ácido nítrico en aire ambiente en un recipiente cerrado, empleando un calorímetro adiabático .
Síntesis asimétrica
El óxido de (fenil)octylfosfina tiene avances significativos en la síntesis asimétrica de compuestos organofosforados P-quirales . Estos compuestos tienen muchas aplicaciones en la síntesis estereoselectiva y en la catálisis asimétrica .
Óxidos de aminofosfina
El óxido de (fenil)octylfosfina se utiliza en la preparación de β-hidrazonas funcionalizadas . La reacción del óxido de fosfina alénica (R = Ph u OEt) con carbazatos conduce a la formación de óxido de anti-β-hidrazono fosfina .
Mecanismo De Acción
The mechanism of the reduction of phosphine oxides by PhSiH3 was established on the basis of kinetic measurements and Density Functional Theory (DFT) calculations . In particular, it has been proved that the model reaction between tri-n-butylphosphine oxide and phenylsilane occurs via a nonpolar mechanism .
Safety and Hazards
Direcciones Futuras
The development of novel catalytic methods for transformations involving phosphine oxides has evolved into a flourishing and reviving area of research . The current review enables an overview of modern strategies for catalytic nucleophilic substitutions, presents the state-of-the-art with respect to SN-methods that are promoted by Lewis bases, and points out potential future directions for further innovations .
Análisis Bioquímico
Biochemical Properties
Octyl(phenyl)phosphine oxide plays a significant role in biochemical reactions, particularly in the extraction and separation of certain biomolecules. It interacts with enzymes, proteins, and other biomolecules, facilitating various biochemical processes. For instance, it has been used in the extraction of trivalent actinides and lanthanides due to its ability to form stable complexes with these ions . The nature of these interactions involves the formation of coordination bonds between the phosphine oxide group and the metal ions, enhancing the efficiency of the extraction process.
Cellular Effects
Octyl(phenyl)phosphine oxide influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and function of certain proteins within the cell, leading to alterations in cellular activities. For example, its interaction with specific proteins can modulate their activity, thereby impacting cell signaling pathways and gene expression . Additionally, it can influence cellular metabolism by affecting the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of Octyl(phenyl)phosphine oxide involves its ability to bind to specific biomolecules, leading to changes in their structure and function. This binding can result in the inhibition or activation of enzymes, depending on the nature of the interaction. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity . Additionally, it can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Octyl(phenyl)phosphine oxide can change over time due to its stability and degradation properties. It has been found to be thermally stable up to a certain temperature, beyond which it undergoes decomposition . The degradation products can have different biochemical properties, potentially leading to long-term effects on cellular function. Studies have shown that prolonged exposure to Octyl(phenyl)phosphine oxide can result in changes in cellular activities, highlighting the importance of monitoring its stability and degradation in experimental settings.
Dosage Effects in Animal Models
The effects of Octyl(phenyl)phosphine oxide vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while higher doses can lead to significant changes in cellular activities and potential toxicity . Studies have shown that there is a threshold dose beyond which the compound exhibits toxic effects, including alterations in cellular metabolism and gene expression. It is crucial to determine the optimal dosage to minimize adverse effects while maximizing its biochemical benefits.
Metabolic Pathways
Octyl(phenyl)phosphine oxide is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. It can affect metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For instance, its interaction with enzymes involved in phosphate transfer reactions can influence the overall metabolic balance within the cell. Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, Octyl(phenyl)phosphine oxide is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments . The compound’s transport and distribution can influence its biochemical effects, as its concentration in specific areas can modulate its interactions with biomolecules. Studying these processes is crucial for understanding its overall impact on cellular function.
Subcellular Localization
The subcellular localization of Octyl(phenyl)phosphine oxide is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . Its localization can affect its activity and function, as different cellular environments can modulate its interactions with biomolecules. For example, its presence in the nucleus can influence gene expression by interacting with transcription factors, while its localization in the cytoplasm can affect metabolic processes. Understanding its subcellular localization is essential for elucidating its role in cellular activities.
Propiedades
IUPAC Name |
octyl-oxo-phenylphosphanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22OP/c1-2-3-4-5-6-10-13-16(15)14-11-8-7-9-12-14/h7-9,11-12H,2-6,10,13H2,1H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BESTXGZXIWXOKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[P+](=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22OP+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30453085 | |
| Record name | Octyl(phenyl)phosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107694-27-9 | |
| Record name | Octyl(phenyl)phosphine oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30453085 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine Oxide (CMPO) effective in extracting actinides from nuclear waste?
A1: [, ] Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine Oxide (CMPO) exhibits a strong affinity for actinides, making it suitable for extracting these radioactive elements from nuclear waste. This affinity stems from the molecule's structure, featuring a phosphoryl group (P=O) that can coordinate with metal ions like actinides. The carbamoyl group (-C(O)NH-) further enhances this interaction, contributing to CMPO's effectiveness in selective extraction processes like the TRUEX (Transuranium Extraction) process.
Q2: How does the structure of Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine Oxide (CMPO) influence its behavior at low temperatures?
A2: [] At low temperatures (120K), Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine Oxide (CMPO) undergoes structural changes resulting in a "superstructure". This means the arrangement of molecules within the crystal lattice becomes more complex compared to its room-temperature structure. The unit cell, the repeating unit in the crystal, doubles in size along one axis. This change is driven by intermolecular interactions, specifically multiple C—H⋯O hydrogen bonds, which become more significant at lower temperatures, influencing the compound's packing and overall structure.
Q3: What are the implications of understanding the degradation pathways of Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine Oxide (CMPO) in nuclear reprocessing?
A3: [] Understanding the degradation pathways of Octyl(phenyl)-N,N-diisobutylcarbamoylmethylphosphine Oxide (CMPO) is crucial for optimizing its use in nuclear reprocessing. Exposure to harsh conditions like acidic environments (HNO3) and radiation can lead to the breakdown of CMPO, reducing its extraction efficiency. Research highlights the formation of degradation products like Methyl(octyl)-(phenyl)-phosphine oxide (MOϕPO) and Octyl(phenyl)phosphinic acid (H[0ϕP]). By identifying these products and understanding the degradation mechanisms, scientists can develop strategies to minimize CMPO degradation, ensuring its long-term effectiveness in managing nuclear waste. This might involve exploring more resistant analogs of CMPO or optimizing the reprocessing conditions to minimize degradation.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-3(2H)-thione](/img/structure/B1312259.png)

![3-[(E)-2-phenylvinyl]phenol](/img/structure/B1312265.png)










